molecular formula C10H14N4O B8682369 1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one CAS No. 84227-33-8

1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Cat. No. B8682369
CAS RN: 84227-33-8
M. Wt: 206.24 g/mol
InChI Key: PQQJTBGWBNXLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84227-33-8

Product Name

1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1,8-dimethyl-6-propyl-3H-imidazo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C10H14N4O/c1-4-5-8-11-6(2)9-7(3)12-13-10(15)14(8)9/h4-5H2,1-3H3,(H,13,15)

InChI Key

PQQJTBGWBNXLAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1C(=O)NN=C2C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 59.7 g. of methyl 2-n-propyl-5-methyl-4-imidazolyl ketone, 41.14 g. of ethyl carbazate, 200 ml. of n-butanol and 4 drops of glacial acetic acid is warmed until solution is complete and then heated under reflux for 5 hours. The solution is concentrated in vacuo to an oily residue, 250 ml. of diphenyl ether are added and the resulting solution is heated with stirring in an oil bath for 30 minutes after the start of gas evolution. The temperature is maintained as closely as possible to the point at which gas evolution starts (150°-250°C.). The reaction is removed from the oil bath, cooled to 50° C. and diluted with 1-2 volumes hexane. The product is collected, washed with petroleum ether and then dissolved in 200 ml. of chloroform. This solution is filtered through 250 ml. of Magnesol® followed by an 800 ml. chloroform wash. The filtrate is concentrated in vacuo and the residue is recrystallized from 250 ml. of ethyl acetate, giving 48.2 g. of the desired product as off-white crystals, m.p. 154°-155° C.
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Synthesis routes and methods II

Procedure details

A mixture of 59.7 g. of methyl 2-n-propyl-4-methyl-5-imidazolyl ketone, 41.14 g. of ethyl carbazate, 200 ml. of n-butanol and 4 drops of glacial acetic acid is warmed until solution is complete and then heated under reflux for 5 hours. The solution is concentrated in vacuo to an oily residue, 250 ml. of diphenyl ether are added and the resulting solution is heated with stirring in an oil bath for 30 minutes after the start of gas evolution. The temperature is maintained as closely as possible to the point at which gas evolution starts (150°-250° C.). The reaction is removed from the oil bath, cooled to 50° C. and diluted with 1-2 volumes hexane. The product is collected, washed with petroleum ether and then dissolved in 200 ml. of chloroform. This solution is filtered through 250 ml. of Magnesol® followed by an 800 ml chloroform wash. The filtrate is concentrated in vacuo and the residue is recrystallized from 250 ml. of ethyl acetate, giving 48.2 g. of the desired product as off-white crystals, m.p. 154°-155° C.
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